isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15581971
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21FN2O3S |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | propan-2-yl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3 |
| Standard InChI Key | UKWVHLXSOSFSRZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)F |
Introduction
Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the thiazolopyrimidine family. Its structure features a thiazole ring fused to a pyrimidine ring, with various substituents that enhance its chemical properties and biological activities. The compound exhibits a molecular weight of approximately 402.5 g/mol, although another source suggests a molecular weight of about 358.42 g/mol, which may indicate a discrepancy in reported values.
Synthesis Methods
The synthesis of isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component condensation reactions. These reactions are often conducted in isopropyl alcohol under ultrasonic activation or microwave-assisted conditions to improve yields and reaction times. For industrial-scale production, heterogeneous catalysts can enhance efficiency and yield.
Synthesis Conditions:
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Solvent: Isopropyl alcohol.
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Activation Method: Ultrasonic or microwave-assisted.
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Temperature: Around 20°C.
Biological Activities
Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits diverse biological activities, including antimicrobial and anticancer properties. Its structural features enable it to interact with specific molecular targets involved in cell growth and proliferation, making it a promising candidate for therapeutic applications.
Biological Applications:
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Antimicrobial Activity: Effective against various bacterial strains.
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Anticancer Activity: Potential to inhibit cell growth and proliferation.
Chemical Reactions
The compound can undergo various chemical reactions, including reduction with sodium borohydride and oxidation with different oxidizing agents. These reactions are typically performed under mild conditions, often at room temperature.
Common Reagents:
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Reduction: Sodium borohydride.
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Oxidation: Various oxidizing agents.
Similar Compounds:
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